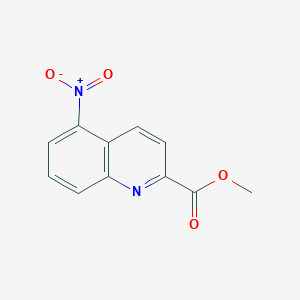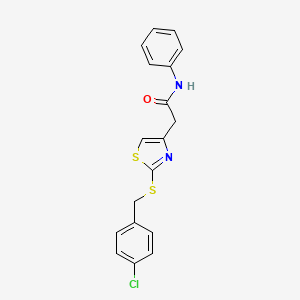
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide” is a compound that belongs to the thiazole derivative family. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The thiazole ring in this compound contains sulfur and nitrogen at position-1 and -3, respectively . It has been reported that the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide” are not available, it’s known that the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.8 . More detailed physical and chemical properties are not available in the current literature.科学研究应用
Antibacterial Activity
Thiazole derivatives are known for their antibacterial properties. The presence of a sulfur and nitrogen heteroatom in the thiazole ring can contribute to the compound’s ability to inhibit bacterial growth. The specific substituents on the thiazole ring, such as the 4-chlorobenzyl group, may enhance these properties, potentially making this compound useful in the development of new antibacterial agents .
Antifungal Applications
Similar to their antibacterial properties, thiazole compounds can also exhibit antifungal activity. The structural features of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide may interfere with the cell wall synthesis of fungi or inhibit critical enzymes within fungal cells, offering a pathway for developing antifungal drugs .
Anti-inflammatory Potential
The anti-inflammatory effects of thiazole derivatives are well-documented. This compound could be explored for its potential to reduce inflammation by modulating biochemical pathways involved in inflammatory responses. It could serve as a lead compound for the synthesis of new anti-inflammatory medications .
Antitumor Activity
Thiazoles have shown promise in antitumor research due to their ability to interact with various biological targets involved in cancer progression. The chlorobenzyl and phenylacetamide groups in this compound might contribute to its potential antitumor activity, making it a candidate for cancer research and drug development .
Antitubercular Properties
Given the ongoing need for novel treatments against tuberculosis, thiazole derivatives like this compound could be valuable. They may work by targeting Mycobacterium tuberculosis, the bacterium responsible for the disease, and could lead to the development of new antitubercular agents .
Antidiabetic Effects
Thiazole derivatives have been associated with antidiabetic effects, possibly through mechanisms such as enhancing insulin sensitivity or stimulating insulin secretion. Research into the specific actions of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide could uncover new approaches to managing diabetes .
Antiviral Capabilities
The structural complexity of thiazole compounds allows them to interact with viral components, potentially inhibiting viral replication. This compound’s unique structure might be leveraged to discover new antiviral drugs, particularly against viruses that have developed resistance to current treatments .
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative stress. Thiazole derivatives can exhibit antioxidant activity, and this compound’s specific substituents might enhance its ability to neutralize free radicals, suggesting its use in research focused on preventing oxidative damage .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives generally interact with their targets through the thiazole ring, which can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The substituents at positions 2 and 4 can alter these orientations and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Thiazole derivatives have been reported to have various biological effects, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
属性
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c19-14-8-6-13(7-9-14)11-23-18-21-16(12-24-18)10-17(22)20-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDGOBOWQFOWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-{5-[(1E)-{[(1-methyl-1H-pyrrol-2-yl)formamido]imino}methyl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2914455.png)
![N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide](/img/structure/B2914456.png)
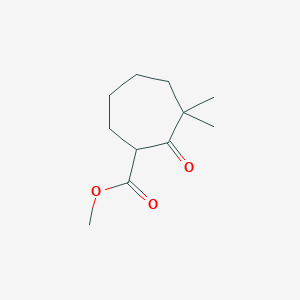
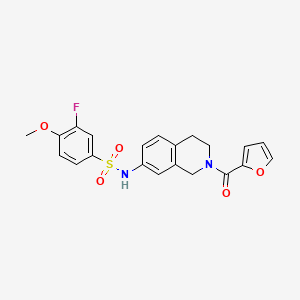
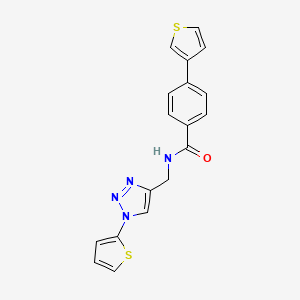

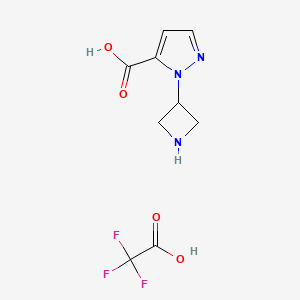
![2-[(5-chloropyridin-2-yl)amino]-N-[2-(diethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2914465.png)
![methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2914467.png)
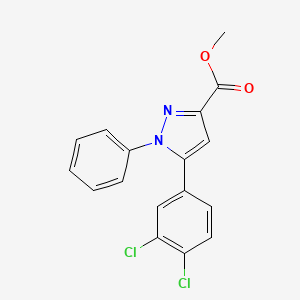
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2914470.png)
